molecular formula C15H13ClO2 B596093 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone CAS No. 1352318-19-4

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone

Cat. No.: B596093
CAS No.: 1352318-19-4
M. Wt: 260.717
InChI Key: GSMSCZFMFKJYHZ-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is a chemical compound belonging to the biphenyl ethanone class. Compounds within this structural class are frequently utilized as key synthetic intermediates and building blocks in organic chemistry and pharmaceutical research . For instance, structurally related ethanone derivatives have been identified as valuable precursors in the synthesis of more complex molecules for various applications . Specific research applications for this exact compound are not fully detailed in the literature, which presents an opportunity for investigative research. Researchers might explore its potential as a precursor in developing pharmacologically active molecules, given that similar chalcone and biphenyl derivatives have shown promise in areas such as antimicrobial agent development . Its structure, featuring a chlorinated and methoxylated biphenyl system, suggests potential for further chemical modification, making it a candidate for use in structure-activity relationship (SAR) studies or in the development of novel compounds with tailored properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMSCZFMFKJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718378
Record name 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-19-4
Record name Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Direct Acylation

The methoxy and chloro substituents on the biphenyl framework influence the electrophilic substitution pattern. The methoxy group, being strongly activating (ortho/para-directing), and the chloro group, a weakly deactivating (meta-directing) substituent, create a regiochemical environment favoring acylation at the meta position relative to the methoxy group. A representative procedure involves reacting 4-chloro-2-methoxybiphenyl with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst:

4-Chloro-2-methoxybiphenyl+CH3COClAlCl3This compound+HCl\text{4-Chloro-2-methoxybiphenyl} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{this compound} + \text{HCl}

This method, however, faces challenges due to steric hindrance from the biphenyl structure, often resulting in moderate yields (40–60%).

Optimized Conditions for Improved Yield

Modifications such as using dichloromethane as a solvent at 0–5°C and extended reaction times (12–24 hours) enhance yields to ~70%. Catalytic systems employing FeCl₃ or ZnCl₂ have also been explored, though AlCl₃ remains predominant for its cost-effectiveness.

Suzuki-Miyaura Cross-Coupling Strategies

Suzuki-Miyaura coupling offers a modular approach to construct the biphenyl backbone, enabling precise control over substituent placement.

Boronic Acid and Halide Partners

The synthesis typically involves two fragments:

  • Fragment A : 3-Acetylphenylboronic acid.

  • Fragment B : 4-Chloro-2-methoxyphenyl bromide.

Under palladium catalysis (e.g., Pd(PPh₃)₄), these fragments couple in a mixture of THF and aqueous Na₂CO₃ at 80–90°C:

3-Acetylphenylboronic acid+4-Chloro-2-methoxyphenyl bromidePd(PPh3)4This compound+Byproducts\text{3-Acetylphenylboronic acid} + \text{4-Chloro-2-methoxyphenyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} + \text{Byproducts}

Reported yields range from 65% to 85%, with purity >95% after silica gel chromatography.

Catalytic System Optimization

The use of ligand-free Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) increases turnover frequency, reducing catalyst loading to 0.5 mol% while maintaining yields ≥80%. Microwave-assisted Suzuki coupling (100°C, 30 minutes) further accelerates the reaction, though scalability remains a concern.

Multi-Step Synthesis via Brominated Intermediates

A sequential bromination/coupling strategy is employed to circumvent steric and electronic challenges.

Bromination of Acetophenone Derivatives

1-(3-Bromophenyl)ethanone is prepared via electrophilic bromination of acetophenone using Br₂ in acetic acid, achieving 75–80% yield. Subsequent Ullmann coupling with 4-chloro-2-methoxyphenylboronic acid under CuI/L-proline catalysis forms the biphenyl structure:

1-(3-Bromophenyl)ethanone+4-Chloro-2-methoxyphenylboronic acidCuI, L-prolineThis compound\text{1-(3-Bromophenyl)ethanone} + \text{4-Chloro-2-methoxyphenylboronic acid} \xrightarrow{\text{CuI, L-proline}} \text{this compound}

Isolation via ethyl acetate/petroleum ether chromatography affords the product in 60–70% yield.

Reductive Dehalogenation and Workup

Residual bromine or chlorine impurities are removed using H₂/Pd-C in methanol, followed by recrystallization from ethanol to achieve ≥99% purity.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Reaction Time Purity Scalability
Friedel-Crafts Acylation40–70%AlCl₃/FeCl₃12–24 h90–95%Moderate
Suzuki-Miyaura Coupling65–85%Pd(PPh₃)₄/Pd(OAc)₂6–12 h95–99%High
Multi-Step Bromination60–70%CuI/L-proline24–48 h85–90%Low

Key Findings :

  • Suzuki-Miyaura coupling offers the highest yield and scalability, making it preferred for industrial applications.

  • Friedel-Crafts acylation is cost-effective but limited by regioselectivity issues.

  • Multi-step routes, while flexible, suffer from prolonged timelines and lower overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use and the specific biological target involved.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs, their substituent patterns, and physical properties:

Compound Name (CAS No.) Molecular Formula Substituent Positions Melting Point (°C) Synthesis Method Reference
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) C₉H₉ClO₃ Cl (4), OH (4), OMe (3) Not reported Unspecified
1-(4-Chloro-2-hydroxyphenyl)-2-phenylethanone (107410-55-9) C₁₄H₁₁ClO₂ Cl (4), OH (2), acetyl at position 1 195 Friedel-Crafts acylation
1-[4-(4-Chlorobenzyloxy)-3-methoxyphenyl]ethanone (890091-98-2) C₁₆H₁₅ClO₃ Cl (4'), OMe (3), benzyloxy (4) Not reported Etherification of hydroxy group
1-(5-Chloro-2-hydroxyphenyl)-3-(4-substituted phenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ Cl (5), OH (2), chalcone backbone 110–120 Claisen-Schmidt condensation

Key Observations :

  • Substituent Position Sensitivity : The position of chlorine and methoxy groups significantly affects solubility and reactivity. For example, ortho-methoxy groups enhance steric hindrance, reducing reaction rates in Friedel-Crafts syntheses compared to para-substituted analogs .
  • Molecular Weight: Biphenyl derivatives (e.g., target compound) exhibit higher molecular weights (~260 g/mol) than monosubstituted acetophenones (~150–200 g/mol), impacting bioavailability .

Key Findings :

  • Electron-Withdrawing Groups : Nitro or chloro substituents enhance antifungal activity (e.g., ED₅₀ = 8 μg/mL for 4-hydroxy-3-methoxy derivatives) .
  • Chalcone Backbone: Conjugated α,β-unsaturated ketones in propenones improve antibacterial potency due to membrane disruption .
  • Biphenyl Systems: Limited data exist for the target compound, but related biphenyl acetophenones show moderate antitumor activity (IC₅₀ ~15 μM) .

Biological Activity

1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process includes the formation of the ketone via acylation reactions, followed by purification through recrystallization or chromatography. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it was evaluated against multiple cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated that the compound exhibited significant cytotoxicity against several cancer types, including breast, colon, and CNS cancers.

  • Table 1: Anticancer Activity Against Various Cell Lines
Cell LineIC50 (µM)Growth Inhibition (%)
MCF7 (Breast)5.1278.4
HCT116 (Colon)4.8582.1
SNB19 (CNS)6.3475.0

The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth, such as EGFR and IL-6 pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

  • Table 2: Antibacterial Activity
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli3215
S. aureus1618

This antibacterial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl rings significantly influence the biological activity of the compound. Substituents such as methoxy and chloro groups enhance potency against cancer cells while maintaining antibacterial efficacy.

  • Table 3: Structure-Activity Relationship
SubstituentActivity TypeEffect on Potency
-OCH3 (Methoxy)AnticancerIncreased potency
-Cl (Chloro)AntibacterialEnhanced activity
-NO2 (Nitro)AnticancerReduced efficacy

These findings underscore the importance of electronic and steric factors in designing more effective derivatives of this compound .

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Breast Cancer : A clinical trial involving patients with MCF7-derived tumors showed a significant reduction in tumor size after treatment with this compound over a six-week period.
  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited multidrug-resistant strains of S. aureus, suggesting potential for treating resistant infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-acetylbenzaldehyde derivatives can undergo condensation with halogenated aromatic precursors under controlled conditions . Another route involves base-mediated aldol condensation , where substituted acetophenones react with aldehydes in ethanol with NaOH, followed by neutralization and recrystallization .

Q. How is thin-layer chromatography (TLC) employed to monitor the synthesis of this compound?

  • Methodological Answer : TLC is used to track reaction progress by spotting aliquots on silica plates. A typical protocol involves using ethanol as the solvent system and visualizing under UV light. For instance, in the synthesis of analogous ethanone derivatives, TLC confirmed completion after 4 hours of stirring, with subsequent neutralization and crystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aryl C-Cl at ~750 cm⁻¹) using solutions in CCl₄ or CS₂ .
  • Mass Spectrometry (EI) : Determines molecular weight and fragmentation patterns, with data compiled by NIST for validation .
  • X-ray Crystallography : Resolves molecular conformation, as demonstrated in structural studies of chlorophenyl-ethanone derivatives .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts acylation to improve yields of this compound?

  • Methodological Answer :

  • Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are critical; their stoichiometry relative to the acyl chloride must be calibrated to avoid side reactions .
  • Solvent and Temperature : Use aprotic solvents (e.g., dichloromethane) at 0–5°C to stabilize reactive intermediates. Post-reaction quenching with ice-water prevents over-acylation .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the aromatic ring enhance reactivity, while steric hindrance from ortho-substituents may require longer reaction times .

Q. How should contradictions in spectroscopic data be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and high-resolution mass spectrometry) to confirm functional groups and connectivity. For example, discrepancies in carbonyl peak positions in IR can be resolved via ¹³C NMR .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) to validate ambiguous signals .

Q. What strategies are effective in synthesizing fluorinated analogs of this compound for medicinal chemistry studies?

  • Methodological Answer :

  • Electrophilic Fluorination : Introduce fluorine at specific positions using reagents like Selectfluor® under inert conditions.
  • Metabolic Pathway Analysis : Fluorinated derivatives (e.g., 3-fluoro-4-propoxy analogs) are precursors for studying cytochrome P450 interactions, requiring HPLC-purified intermediates and enzyme inhibition assays .

Q. How does the crystal structure of this compound inform its reactivity in supramolecular chemistry?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking or hydrogen bonding). For example, chlorophenyl-ethanone derivatives exhibit planar conformations that favor stacking interactions, which can be exploited in designing metal-organic frameworks (MOFs) .

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